3-(Bromomethyl)-3-(difluoromethyl)oxetane
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Overview
Description
3-(Bromomethyl)-3-(difluoromethyl)oxetane is an organic compound characterized by the presence of a bromomethyl group and a difluoromethyl group attached to an oxetane ring. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity to the molecule. The presence of bromine and fluorine atoms in the compound further enhances its chemical properties, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(difluoromethyl)oxetane typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors such as epoxides or halohydrins.
Introduction of Bromomethyl and Difluoromethyl Groups: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators. The difluoromethyl group can be introduced through nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(difluoromethyl)oxetane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate under controlled conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated products or reduced functional groups.
Scientific Research Applications
3-(Bromomethyl)-3-(difluoromethyl)oxetane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the development of bioactive compounds and probes for studying biological processes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(difluoromethyl)oxetane depends on its specific application and the target molecules involved. In general, the compound can act as an electrophile due to the presence of the bromomethyl group, facilitating nucleophilic attack by various substrates. The difluoromethyl group can influence the compound’s reactivity and stability, as well as its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-(difluoromethyl)oxetane: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-3-(trifluoromethyl)oxetane: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-(Bromomethyl)-3-(fluoromethyl)oxetane: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-(Bromomethyl)-3-(difluoromethyl)oxetane is unique due to the combination of the bromomethyl and difluoromethyl groups attached to the oxetane ring. This specific arrangement imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-(bromomethyl)-3-(difluoromethyl)oxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2O/c6-1-5(4(7)8)2-9-3-5/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDXQERWLLMWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CBr)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168383-54-6 |
Source
|
Record name | 3-(bromomethyl)-3-(difluoromethyl)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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